molecular formula C12H20ClN3 B1489919 6-chloro-N-heptyl-2-methylpyrimidin-4-amine CAS No. 2098048-30-5

6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Cat. No.: B1489919
CAS No.: 2098048-30-5
M. Wt: 241.76 g/mol
InChI Key: NDPSOICHFVJTRI-UHFFFAOYSA-N
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Description

6-Chloro-N-heptyl-2-methylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpyrimidin-4-amine and heptyl chloride.

  • N-alkylation: The N-alkylation step involves reacting 2-methylpyrimidin-4-amine with heptyl chloride in the presence of a suitable base, such as triethylamine, to form the N-heptyl derivative.

  • Chlorination: The chlorination step introduces the chlorine atom at the 6-position of the pyrimidine ring. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-heptyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at the chlorine or nitrogen atoms can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been investigated for its biological activity, including potential anti-inflammatory and antimicrobial properties.

  • Medicine: The compound is being explored for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

6-Chloro-N-heptyl-2-methylpyrimidin-4-amine is compared with other similar pyrimidine derivatives, such as 2-methylpyrimidin-4-amine and 6-chloropyrimidin-4-amine. The uniqueness of this compound lies in its specific structural features, such as the presence of the heptyl group and the chlorine atom at the 6-position, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-methylpyrimidin-4-amine

  • 6-chloropyrimidin-4-amine

  • N-heptyl-2-methylpyrimidin-4-amine

  • 6-chloro-2-methylpyrimidin-4-amine

Properties

IUPAC Name

6-chloro-N-heptyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3/c1-3-4-5-6-7-8-14-12-9-11(13)15-10(2)16-12/h9H,3-8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSOICHFVJTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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